2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one
Description
Properties
CAS No. |
61378-80-1 |
|---|---|
Molecular Formula |
C12H11N3O4 |
Molecular Weight |
261.23 g/mol |
IUPAC Name |
2-(5-nitrofuran-2-yl)-5,6,7,8-tetrahydro-3H-quinazolin-4-one |
InChI |
InChI=1S/C12H11N3O4/c16-12-7-3-1-2-4-8(7)13-11(14-12)9-5-6-10(19-9)15(17)18/h5-6H,1-4H2,(H,13,14,16) |
InChI Key |
ZFCDDFLYSNHACR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C(=O)NC(=N2)C3=CC=C(O3)[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one typically involves the condensation of 5-nitrofuran-2-carbaldehyde with a suitable amine, followed by cyclization. One common method includes the use of hydrazine hydrate in methanolic solutions . The reaction is carried out under anhydrous conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring safety and environmental compliance, would apply.
Chemical Reactions Analysis
Types of Reactions
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one undergoes various chemical reactions, including:
Oxidation: The nitrofuran moiety can be oxidized under specific conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrofuran ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or hydrogen peroxide can be used.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Products include nitro derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its antimicrobial and antitubercular activities.
Mechanism of Action
The mechanism of action of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one involves the reduction of the nitro group to form reactive intermediates that can interact with bacterial DNA and proteins, leading to cell death . The compound targets bacterial enzymes and disrupts essential cellular processes .
Comparison with Similar Compounds
Table 1: Substituent and Molecular Properties of Selected Tetrahydroquinazolinones
*Hypothetical formula based on structural inference.
Key Observations:
- Substituent Position: The target compound’s 5-nitrofuran group at position 2 contrasts with analogs bearing substituents at positions 4 (e.g., 2b, 2c) or 6 (e.g., 37c), which may alter steric and electronic interactions in biological targets.
- Molecular Weight: The target’s moderate molecular weight (~260 Da) positions it within the typical range for drug-like molecules, unlike bulkier derivatives such as 37c (461 Da) .
Pharmacological Implications
Table 3: Reported or Hypothesized Bioactivities
Analysis:
- Antimicrobial Potential: The target’s nitrofuran group is historically linked to antibacterial and antiparasitic activity, as seen in nitrofurantoin . This contrasts with antihistaminic triazoloquinazolinones () or BET inhibitors () .
- Structural-Activity Relationships (SAR): Bulkier substituents (e.g., 37c) may hinder membrane permeability but improve target specificity, whereas simpler analogs (e.g., 2-Methyl-THQ-4(1H)-one) serve as scaffolds for optimization .
Biological Activity
The compound 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is a member of the quinazolinone class that exhibits significant biological activity. This article explores its pharmacological properties, particularly its anticancer and antimicrobial effects, supported by recent research findings and data tables.
Chemical Structure and Properties
The chemical structure of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one can be represented as follows:
This compound features a nitrofuran moiety which is known for its biological activity, particularly in antimicrobial and antiparasitic applications.
Anticancer Activity
Recent studies have demonstrated that derivatives of tetrahydroquinazolinones exhibit notable anticancer properties. For instance, a related study synthesized various tetrahydroisoquinoline derivatives and tested their efficacy against several cancer cell lines. One compound exhibited an IC50 value of 1.17 μM against HEPG2 liver cancer cells, indicating strong antiproliferative activity .
Table 1: Anticancer Activity of Related Compounds
| Compound | Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|---|
| Compound 3 | HEPG2 | 1.17 ± 0.12 | Induces apoptosis via G2/M arrest |
| Compound 9c | HCT116 | Not specified | Not specified |
The mechanism of action for these compounds often involves the induction of apoptosis and cell cycle arrest, which are critical pathways in cancer therapy.
Antimicrobial Activity
The nitrofuran moiety is crucial for antimicrobial activity. A study on nitrofuran derivatives showed enhanced activity against Trypanosoma cruzi, the causative agent of Chagas disease. Various synthesized compounds demonstrated superior trypanocidal effects compared to existing treatments like benznidazole .
Table 2: Antimicrobial Activity Against Trypanosoma cruzi
| Compound | Strain | IC50 (μM) | Selectivity Index |
|---|---|---|---|
| C20 | Y strain (TcII) | 1.17 ± 0.12 | High |
| C20 | Silvio X10 cl1 (TcI) | 3.17 ± 0.32 | High |
| C20 | Bug 2149 cl10 (TcV) | 1.81 ± 0.18 | High |
These results indicate that modifications to the nitrofuran structure can lead to increased potency against resistant strains.
The biological activity of 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one is attributed to several mechanisms:
- Inhibition of Enzymatic Pathways : Similar compounds have been shown to inhibit key enzymes involved in cancer cell proliferation and survival.
- Induction of Apoptosis : Flow cytometry studies indicated that certain derivatives trigger apoptosis in cancer cells by activating intrinsic pathways.
- Antimicrobial Action : The nitrofuran group is known to interfere with bacterial DNA synthesis and function.
Case Studies
Several case studies highlight the efficacy of nitrofuran derivatives in clinical settings:
- Chagas Disease Treatment : A clinical evaluation showed that certain derivatives significantly improved treatment outcomes compared to traditional therapies .
- Cancer Cell Line Studies : Research involving multiple cancer cell lines demonstrated that modifications to the tetrahydroquinazolinone scaffold could enhance selectivity and potency against specific tumors .
Q & A
Basic Research Questions
What are the established synthetic routes for 2-(5-Nitrofuran-2-yl)-5,6,7,8-tetrahydroquinazolin-4(1H)-one, and how can reaction conditions be optimized?
Methodological Answer:
Synthesis of tetrahydroquinazolinone derivatives typically involves cyclocondensation of aldehydes, ketones, and binucleophiles (e.g., urea or thiourea). For example:
- Step 1: React 5-nitrofuran-2-carbaldehyde with cyclohexanone in ethanol under reflux.
- Step 2: Introduce urea as a binucleophile with a catalytic base (e.g., KOH) to form the tetrahydroquinazolinone core .
- Step 3: Purify via recrystallization or column chromatography.
Optimization Strategies:
- Solvent Choice: Polar aprotic solvents (e.g., DMF) may enhance cyclization efficiency.
- Catalyst Screening: Bases like triethylamine or acidic conditions (HCl) can alter reaction kinetics.
- Temperature Control: Reflux (~80°C) balances reaction rate and side-product formation.
Table 1: Representative Reaction Conditions for Analogous Compounds
| Reagents | Solvent | Catalyst | Yield (%) | Reference |
|---|---|---|---|---|
| Cyclohexanone + Urea | Ethanol | KOH | 70–85 | |
| Aromatic aldehyde + Thiourea | DMF | HCl | 65–75 |
Which analytical techniques are critical for structural confirmation of this compound?
Methodological Answer:
- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1679 cm⁻¹, NH stretch at ~3432 cm⁻¹) .
- NMR Spectroscopy:
- ¹H-NMR: Confirm aromatic protons (δ 7.38–7.79 ppm) and tetrahydroquinazolinone ring protons (δ 1.82–2.99 ppm) .
- ¹³C-NMR: Detect carbonyl carbons (~168 ppm) and nitrofuran carbons (~140–155 ppm) .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M⁺] at m/z 272) validate molecular weight .
- Elemental Analysis: Verify C, H, N composition (e.g., C: ~61.99%, N: ~15.49%) .
Advanced Research Questions
How can molecular docking studies predict the biological targets of this compound?
Methodological Answer:
- Software Selection: Use AutoDock Vina for docking simulations due to its speed and accuracy in predicting ligand-receptor interactions .
- Protocol:
- Prepare the compound’s 3D structure (e.g., optimize geometry with Gaussian).
- Select targets (e.g., enzymes like COX-2 or kinases) based on structural analogs (e.g., nitrofuran derivatives targeting bacterial nitroreductases).
- Analyze binding poses and affinity scores (ΔG ≤ -8 kcal/mol suggests strong binding).
- Validation: Compare docking results with in vitro assays (e.g., enzyme inhibition assays).
Table 2: Example Docking Results for Analogous Compounds
| Target Protein | Binding Affinity (kcal/mol) | Key Interactions | Reference |
|---|---|---|---|
| Bacterial Nitroreductase | -9.2 | H-bond with Tyr114 | |
| COX-2 | -7.8 | Hydrophobic pocket |
How should researchers address contradictory data in reported bioactivity studies?
Methodological Answer:
- Comparative Assays: Replicate experiments under standardized conditions (e.g., cell lines, IC₅₀ protocols).
- Structural Analysis: Investigate substituent effects (e.g., nitrofuran’s electron-withdrawing properties alter redox activity) .
- Computational Validation: Use MD simulations to assess stability of ligand-target complexes over 100 ns trajectories .
- Data Triangulation: Cross-reference with structurally similar compounds (e.g., 5-nitrofuran analogs in ).
What strategies enhance the compound’s pharmacological profile?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
